molecular formula C17H26BrNO3 B14180279 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide CAS No. 922515-80-8

4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

Katalognummer: B14180279
CAS-Nummer: 922515-80-8
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: AMJHDVMNYGJEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, methoxy groups, and a bulky trimethylpentan-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the bromination of 3,5-dimethoxybenzoic acid, followed by the introduction of the trimethylpentan-2-yl group through a series of reactions involving amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, influencing their activity. The trimethylpentan-2-yl group can affect the compound’s solubility and membrane permeability, impacting its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with similar methoxy and bromine substituents.

    2,5-Dimethoxy-4-bromoamphetamine: Another substituted amphetamine with similar structural features.

    4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar aromatic substitution patterns.

Uniqueness

4-Bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of the bulky trimethylpentan-2-yl group, which distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

922515-80-8

Molekularformel

C17H26BrNO3

Molekulargewicht

372.3 g/mol

IUPAC-Name

4-bromo-3,5-dimethoxy-N-(2,4,4-trimethylpentan-2-yl)benzamide

InChI

InChI=1S/C17H26BrNO3/c1-16(2,3)10-17(4,5)19-15(20)11-8-12(21-6)14(18)13(9-11)22-7/h8-9H,10H2,1-7H3,(H,19,20)

InChI-Schlüssel

AMJHDVMNYGJEPG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.